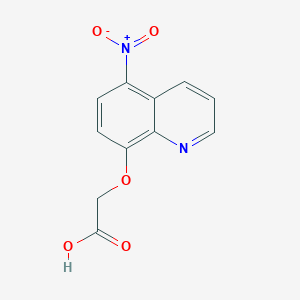
2-((5-Nitroquinolin-8-yl)oxy)acetic acid
Descripción general
Descripción
2-((5-Nitroquinolin-8-yl)oxy)acetic acid is an organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 5-position and an acetic acid moiety at the 8-position through an ether linkage. The molecular formula of this compound is C11H8N2O5, and it has a molecular weight of 248.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)acetic acid typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 8-Hydroxyquinoline: The nitroquinoline is then subjected to hydroxylation to form 8-hydroxy-5-nitroquinoline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Nitroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions with alcohols or amines, respectively.
Hydrolysis: The ester or amide derivatives can be hydrolyzed back to the parent acid under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, amines, acid catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Aminoquinolin-8-yloxy)acetic acid.
Esterification: 2-(5-Nitroquinolin-8-yloxy)acetate esters.
Amidation: 2-(5-Nitroquinolin-8-yloxy)acetamides
Aplicaciones Científicas De Investigación
2-((5-Nitroquinolin-8-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group, which can generate reactive nitrogen species.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)acetic acid is primarily attributed to its nitro group. The nitro group can undergo bioreduction to form reactive nitrogen species, which can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also act as a ligand, binding to metal ions and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(8-Quinolyloxy)acetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroquinoline:
8-Hydroxyquinoline: Lacks both the nitro group and the acetic acid moiety, leading to different chemical properties and uses
Uniqueness
2-((5-Nitroquinolin-8-yl)oxy)acetic acid is unique due to the presence of both the nitro group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
IUPAC Name |
2-(5-nitroquinolin-8-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJMQBTJAWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


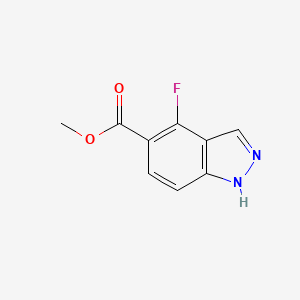
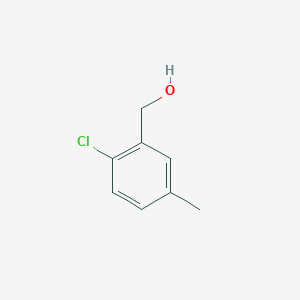
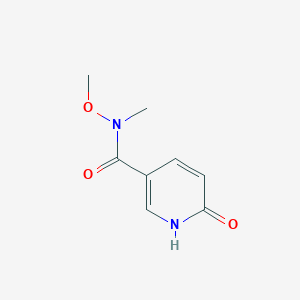
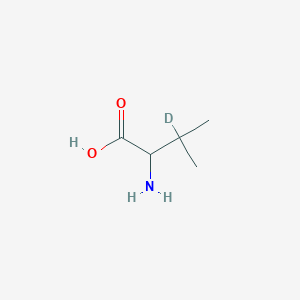
![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)


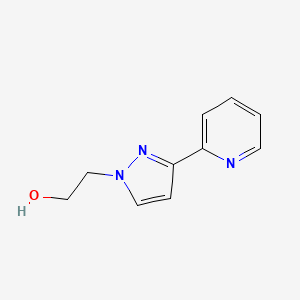
![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)
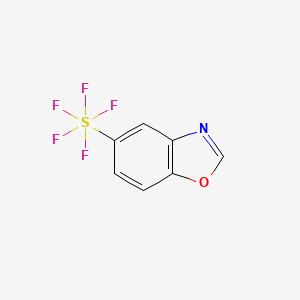
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)

